
4-Quinolinepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinepropanol is a heterocyclic organic compound with an aromatic ring and an alcohol functional group. It is derived from quinoline, which is an important parent compound in the family of quinolones . Quinolones are known for their broad spectrum of bioactivity, making them useful in various fields such as pharmacy, medicine, physics, and engineering .
Synthesis Analysis
The synthesis of quinolones often involves ring-closing reactions . These reactions often install a hydroxyl group on the carbon across from the ring nitrogen (i.e., the C-4 positions) . Recent methods for the synthesis of 4-quinolones include activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines, fused heterocycle synthesis via double heteroannulation, enaminone-directed C–H amidation .科学的研究の応用
Therapeutic Applications
Quinoline derivatives, including 4-Quinolinepropanol, have been extensively studied for their therapeutic potential. These compounds are recognized for their anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities. Many quinoline derivatives are under clinical investigation to combat diseases such as cancer and malaria, showcasing their versatility and potential as chemotherapeutic agents. Their broad spectrum of biological activities makes them a prime focus for developing new therapeutic agents, with a significant number of patents filed for new chemotherapeutic agents based on the quinoline skeleton (Hussaini, 2016).
Anticancer Properties
Quinoline and quinazoline alkaloids, including those related to this compound, have shown considerable anticancer properties. These compounds and their analogs, derived from natural sources or synthesized, possess significant bioactivities, including antitumor effects. Discoveries such as quinine and camptothecin have opened new areas in antimalarial and anticancer drug development, respectively. Over 200 molecules from these classes have been reviewed for their broad range of bioactivities, providing clues for the discovery of new and better drugs (Shang et al., 2018).
Anticorrosive Materials
The application of quinoline derivatives extends beyond biomedical uses to include their role as anticorrosive materials. These compounds show good effectiveness against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with surface metallic atoms. This review highlights the significance of quinoline-based compounds in corrosion inhibition, presenting a comprehensive report on their use as anticorrosive materials (Verma et al., 2020).
Green Chemistry
The quinoline core has been a focus of green chemistry, with efforts to design quinoline scaffolds using greener, non-toxic, and environmentally friendly methods. The review by Nainwal et al. (2019) provides insights into the development of quinoline scaffold through green chemistry approaches, highlighting the environmental benefits and potential future applications of these methods in drug design and synthesis (Nainwal et al., 2019).
作用機序
Target of Action
Quinoline derivatives have been reported to show selectivity in binding to the estrogen receptor β (er β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .
Mode of Action
Quinoline derivatives have been known to interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Quinoline derivatives have been reported to have antimicrobial, antimalarial, and anticancer activities , suggesting that they may affect multiple biochemical pathways related to these biological processes.
Result of Action
Quinoline derivatives have been reported to show moderate to good antitubercular activity against mycobacterium tuberculosis h37rv . They have also shown activity against various cancer cell lines .
特性
IUPAC Name |
3-quinolin-4-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-2,5-8,14H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOQCMUTFYREPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2532297.png)

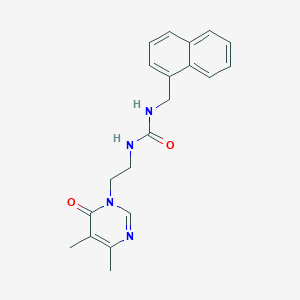
![1-((3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-ethoxyphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2532302.png)

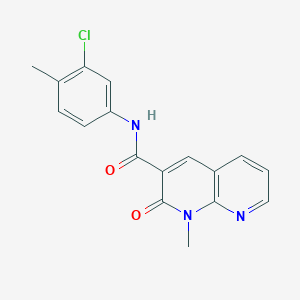
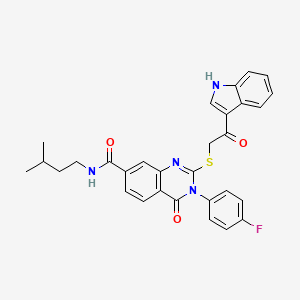
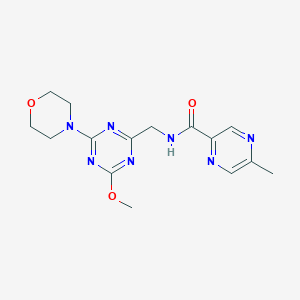
![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2532310.png)
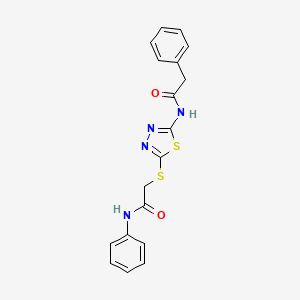

![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)
![N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2532315.png)
